

# JHU37160: A Technical Guide to its Chemical Structure, Physical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**JHU37160** is a potent and brain-penetrant agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically targeting the hM3Dq and hM4Di receptors.[1][2][3][4][5][6][7] Its development has provided researchers with a powerful tool for the remote manipulation of neuronal activity in vivo, offering high potency and selectivity. This technical guide provides a comprehensive overview of the chemical structure, physical properties, and biological activity of **JHU37160**, including detailed experimental protocols for its use.

# **Chemical Structure and Identifiers**

**JHU37160** is a dibenzo[b,e][8][9]diazepine derivative with the following systematic IUPAC name: 8-chloro-11-(4-ethylpiperazin-1-yl)-4-fluoro-5H-dibenzo[b,e][8][9]diazepine.[5]



| Identifier        | Value                                                                       |
|-------------------|-----------------------------------------------------------------------------|
| IUPAC Name        | 8-chloro-11-(4-ethylpiperazin-1-yl)-4-fluoro-5H-dibenzo[b,e][8][9]diazepine |
| SMILES            | CCN1CCN(CC1)C2=NC3=C(C=C(F)C=C3)NC4<br>=CC=C(Cl)C=C4N=2                     |
| InChI Key         | SWSCWOSASZXIRK-UHFFFAOYSA-N                                                 |
| Molecular Formula | C19H20CIFN4                                                                 |
| Molecular Weight  | 358.84 g/mol                                                                |
| CAS Number        | 2369979-68-8                                                                |

# **Physical Properties**

**JHU37160** is a solid, white to yellow powder.[10] The dihydrochloride salt of **JHU37160** is soluble in water.[2] While specific melting and boiling points are not readily available in the literature, its solubility has been determined in common laboratory solvents.

| Property                                    | Value                         | Source |
|---------------------------------------------|-------------------------------|--------|
| Appearance                                  | Solid, white to yellow powder | [10]   |
| Solubility in DMSO                          | 50 mM                         | [9]    |
| 72 mg/mL                                    | [11]                          |        |
| Solubility of Dihydrochloride Salt in Water | 100 mM                        | [2]    |

# **Biological Activity**

**JHU37160** is a high-affinity agonist for the engineered G-protein coupled receptors (GPCRs) hM3Dq and hM4Di, which are used in chemogenetic technologies to control neuronal activity. It exhibits high potency in both in vitro and in vivo settings.

# **In Vitro Activity**



**JHU37160** demonstrates low nanomolar affinity and potency at both hM3Dq and hM4Di receptors.

| Receptor | Kı (nM) | EC <sub>50</sub> (nM) |
|----------|---------|-----------------------|
| hM3Dq    | 1.9     | 18.5                  |
| hM4Di    | 3.6     | 0.2                   |

Source:[4]

# In Vivo Activity

**JHU37160** is brain-penetrant and has been shown to modulate locomotor activity in rodents expressing DREADDs in specific neuronal populations.[4][5] Administration of **JHU37160** can selectively inhibit or stimulate neuronal activity depending on the DREADD receptor expressed. [4] For instance, in vivo electrophysiology experiments in mice have demonstrated that **JHU37160** produces rapid and potent hM4Di-driven inhibition of light-evoked neuronal activation at a dose of 0.1 mg/kg.[2]

# **Signaling Pathways**

**JHU37160** activates DREADD receptors, which then couple to specific intracellular signaling pathways to modulate neuronal function.

- hM3Dq Activation: The hM3Dq receptor is a Gq-coupled DREADD. Upon activation by
  JHU37160, it engages the Gq signaling pathway, leading to the activation of phospholipase
  C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol
  trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium
  stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to
  neuronal depolarization and increased neuronal firing.
- hM4Di Activation: The hM4Di receptor is a Gi-coupled DREADD. When activated by
  JHU37160, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP
  (cAMP) levels. This results in the closing of cyclic nucleotide-gated ion channels and
  hyperpolarization of the neuron, leading to neuronal silencing.





hM3Dq (Gq) Signaling Pathway



Click to download full resolution via product page

hM4Di (Gi) Signaling Pathway

# Experimental Protocols Synthesis of JHU37160

While a detailed, step-by-step synthesis protocol for **JHU37160** is not publicly available, the general synthesis of similar 8-chloro-11-(piperazin-1-yl)-5H-dibenzo[b,e][8][9]diazepine derivatives involves a multi-step process. A common route starts from 2-amino-5-chlorobenzophenone, which is first reacted with chloroacetyl chloride.[11] The resulting intermediate undergoes cyclization to form the dibenzodiazepinone core.[11] This core is then chlorinated, and subsequent reaction with N-ethylpiperazine yields the final product. The synthesis of related compounds often involves a titanium tetrakisamine complex formed from piperazine and titanium tetrachloride, which then reacts with a tricyclic lactam.[8]





General Synthetic Workflow for Dibenzo[b,e][8][9]diazepines

# In Vitro Bioluminescence Resonance Energy Transfer (BRET) Assay

This protocol is a general guideline for assessing the activation of DREADD receptors by **JHU37160** using a BRET assay.

#### Materials:

- HEK293 cells
- Plasmids encoding DREADD receptor fused to a Renilla luciferase (RLuc) donor and a Gprotein subunit fused to a yellow fluorescent protein (YFP) acceptor
- Cell culture medium (e.g., DMEM)
- Transfection reagent (e.g., FuGENE 6)
- Coelenterazine h (BRET substrate)
- 96-well white opaque microplates
- BRET-compatible plate reader

#### Procedure:



- · Cell Culture and Transfection:
  - Culture HEK293 cells in appropriate medium.
  - Co-transfect cells with the RLuc-DREADD and YFP-G-protein plasmids using a suitable transfection reagent.
  - Incubate for 24-48 hours to allow for protein expression.
- · Cell Preparation:
  - Harvest the transfected cells and resuspend in a suitable assay buffer.
  - Determine cell density and adjust to the desired concentration.
- BRET Assay:
  - Dispense the cell suspension into the wells of a 96-well plate.
  - Add JHU37160 at various concentrations to the wells.
  - Add the BRET substrate, coelenterazine h, to each well.
  - Immediately measure the luminescence at two wavelengths: one for the RLuc donor (e.g., 485 nm) and one for the YFP acceptor (e.g., 530 nm) using a BRET-compatible plate reader.
- Data Analysis:
  - Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
  - Plot the BRET ratio as a function of the **JHU37160** concentration to determine the EC<sub>50</sub> value.





**BRET Assay Experimental Workflow** 

# In Vivo Electrophysiology in Mice



This protocol provides a general framework for performing in vivo electrophysiology to study the effects of **JHU37160** on neuronal activity in mice expressing DREADDs.

#### Materials:

- Mouse expressing the desired DREADD receptor in the target brain region
- JHU37160 solution (e.g., dissolved in saline)
- Anesthesia (e.g., isoflurane)
- Stereotaxic apparatus
- Recording electrodes
- Electrophysiology recording system (amplifier, data acquisition system)
- · Surgical tools

#### Procedure:

- · Animal Preparation and Surgery:
  - Anesthetize the mouse and place it in a stereotaxic frame.
  - Perform a craniotomy over the target brain region.
  - Slowly lower the recording electrode to the desired depth.
- Baseline Recording:
  - Allow the electrode to stabilize and record baseline neuronal activity (e.g., spike firing rate)
     for a sufficient period (e.g., 15-30 minutes).
- **JHU37160** Administration:
  - Administer JHU37160 via the desired route (e.g., intraperitoneal injection). Doses typically range from 0.01 to 1 mg/kg.[2]



- Post-Administration Recording:
  - Continue to record neuronal activity for an extended period (e.g., 60-90 minutes) to observe the effects of JHU37160 on neuronal firing.
- Data Analysis:
  - Analyze the recorded electrophysiological data to quantify changes in neuronal activity (e.g., firing rate, spike patterns) before and after JHU37160 administration.



In Vivo Electrophysiology Experimental Workflow



## Conclusion

**JHU37160** is a valuable tool for researchers in neuroscience and drug development. Its high potency, selectivity, and brain penetrance make it an excellent choice for in vivo chemogenetic studies. This guide provides a comprehensive overview of its chemical and physical properties, as well as its biological activity and associated signaling pathways. The detailed experimental protocols offer a starting point for researchers looking to incorporate **JHU37160** into their studies. As with any potent bioactive compound, appropriate dose-response experiments and control studies are essential for robust and reproducible results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. JHU37160 dihydrochloride | Novel DREADD ligand (water soluble) | Hello Bio [hellobio.com]
- 3. High-potency ligands for DREADD imaging and activation in rodents and monkeys PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JHU 37160 | DREADD Ligands | Tocris Bioscience [tocris.com]
- 5. In vivo Electrophysiology Protocol [protocols.io]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Bioluminescence Resonance Energy Transfer Assays Reveal Ligand-specific Conformational Changes within Preformed Signaling Complexes Containing δ-Opioid Receptors and Heterotrimeric G Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]



- 11. Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents Arabian Journal of Chemistry [arabjchem.org]
- To cite this document: BenchChem. [JHU37160: A Technical Guide to its Chemical Structure, Physical Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2879511#chemical-structure-and-physical-properties-of-jhu37160]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com